molecular formula C14H10Cl2O3 B2946607 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid CAS No. 149289-09-8

4-[(2,6-Dichlorobenzyl)oxy]benzoic acid

Cat. No.: B2946607
CAS No.: 149289-09-8
M. Wt: 297.13
InChI Key: SQSSVHBSNQILBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Dichlorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H10Cl2O3 and its molecular weight is 297.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSSVHBSNQILBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives have long been a cornerstone of medicinal chemistry and materials science, valued for their versatile chemical properties and wide range of biological activities. researchgate.net These compounds are integral to the development of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai The core structure of benzoic acid provides a scaffold that can be readily modified, allowing for the fine-tuning of its physicochemical and biological properties.

4-[(2,6-Dichlorobenzyl)oxy]benzoic acid emerges from a specific and strategic branch of this research, one that explores the impact of halogenated substituents and ether linkages. The presence of a dichlorinated benzyl (B1604629) group is a key feature, as halogenation is a common strategy in drug design to modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The ether linkage, connecting the benzyl group to the benzoic acid moiety, provides a degree of conformational flexibility that can be crucial for interaction with enzymes and receptors.

Research into benzoic acid derivatives has yielded a plethora of bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aipreprints.org A notable area of investigation is the development of benzoic acid derivatives as prodrugs. For instance, esters of benzoic acid have been explored as a way to improve the delivery of the active acidic form into cells, a strategy that has been particularly relevant in the search for new treatments for tuberculosis. nih.gov The study of 2,6-dichlorobenzoates in this context underscores the interest in this specific substitution pattern. nih.gov

Historical Perspective of Analogous Compounds in Preclinical Studies

The scientific intrigue surrounding 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid is built upon a foundation of preclinical research into structurally similar compounds. These analogous molecules have demonstrated a range of biological activities, providing a historical precedent and a comparative framework for understanding the potential of the 2,6-dichloro isomer.

One closely related analogue, 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid , has been the subject of research into its potential as an anti-inflammatory agent and its ability to inhibit certain biological pathways associated with cancer progression. smolecule.com The dichlorobenzyl moiety in this compound is thought to enhance its lipophilicity, thereby improving its ability to cross biological membranes and interact with intracellular targets. smolecule.com

Another relevant analogue is 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid . Research has indicated its potential in agricultural applications as a fungicide, herbicide, and plant growth regulator. Furthermore, preclinical studies of compounds with similar structures have revealed broad-spectrum antibacterial activity, including the ability to disrupt bacterial cell walls and inhibit the formation of biofilms. Some of these analogous compounds have also shown promise in anticancer research, with IC50 values in the low micromolar range against various tumor cell lines.

The table below summarizes the preclinical findings for key analogous compounds, highlighting the diverse potential of this chemical class.

Compound NameInvestigated Activities
4-[(2,4-Dichlorobenzyl)oxy]benzoic acidAnti-inflammatory, Inhibition of cancer-related pathways
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acidFungicide, Herbicide, Plant growth regulator
Analogues of the methoxy (B1213986) derivativeAntibacterial (biofilm inhibition), Anticancer
2,6-Dichlorobenzoate EstersProdrugs for antitubercular agents

Rationale for Academic Investigation of 4 2,6 Dichlorobenzyl Oxy Benzoic Acid

The academic investigation of 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid is driven by a clear scientific rationale rooted in the principles of medicinal chemistry and drug discovery. The primary impetus stems from the desire to understand the structure-activity relationships (SAR) within this class of benzoic acid derivatives. Specifically, researchers are interested in how the precise positioning of the chlorine atoms on the benzyl (B1604629) ring influences the compound's biological activity.

The rationale for its investigation can be broken down into the following key points:

Exploring Isomeric Effects: The difference in the substitution pattern between the 2,6-dichloro and 2,4-dichloro isomers provides a classic case for studying isomeric effects. The steric and electronic properties of these two isomers are distinct, which can lead to significant differences in their biological activity, metabolic stability, and toxicity profiles. The 2,6-dichloro substitution, in particular, can enforce a more rigid conformation on the molecule, which may lead to higher selectivity for a specific biological target.

Antimicrobial Potential: Given that benzoic acid itself has antimicrobial properties and that various derivatives have shown enhanced activity, there is a strong rationale for investigating new halogenated derivatives like this compound for their potential as novel antimicrobial agents. nih.gov The findings related to 2,6-dichlorobenzoates in the context of tuberculosis provide a direct impetus for exploring the properties of the larger molecule. nih.gov

Anticancer Research: The promising anticancer activity observed in compounds analogous to the methoxy (B1213986) derivative of the target compound provides a compelling reason to investigate this compound in this therapeutic area. The dichlorinated benzyl group is a feature present in other compounds with demonstrated anticancer effects.

Agrochemical Applications: The herbicidal and fungicidal properties of the analogous methoxy derivative suggest that this compound could also have potential applications in agriculture.

Overview of Current Research Trajectories for the Chemical Compound

Retrosynthetic Analysis and Key Precursors for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comresearchgate.net For this compound, the most logical disconnection is at the ether linkage (C–O bond), as this is a common and reliable bond-forming reaction in organic synthesis. amazonaws.com

This disconnection strategy reveals two primary synthons: a nucleophilic phenoxide and an electrophilic benzyl (B1604629) group. These conceptual fragments correspond to two sets of key precursor molecules.

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnection: Cleavage of the ether C-O bond.

Synthons:

A 4-oxy-benzoic acid anion (phenoxide synthon).

A 2,6-dichlorobenzyl cation (benzylic electrophile synthon).

Precursors (Reagents):

The phenoxide synthon corresponds to 4-hydroxybenzoic acid .

The benzylic electrophile synthon corresponds to a 2,6-dichlorobenzyl halide (e.g., 2,6-dichlorobenzyl chloride or bromide).

An alternative, though less direct, disconnection involves functional group interconversion (FGI), where the carboxylic acid is viewed as an oxidized methyl group. researchgate.netyoutube.com This suggests a different set of precursors where the etherification is performed on a toluene (B28343) derivative, followed by a late-stage oxidation.

The table below summarizes the key precursors identified through this analysis.

Precursor NameChemical StructureRole in Synthesis
4-Hydroxybenzoic acidC₇H₆O₃Provides the benzoic acid core and the phenolic hydroxyl group for etherification.
2,6-Dichlorobenzyl chlorideC₇H₅Cl₃Acts as the electrophile, providing the 2,6-dichlorobenzyl moiety.
Methyl 4-hydroxybenzoateC₈H₈O₃An alternative to 4-hydroxybenzoic acid, with the carboxylic acid protected as an ester.
4-Methylphenol (p-cresol)C₇H₈OA precursor for syntheses involving late-stage oxidation to form the carboxylic acid.

Classical Synthetic Approaches for this compound

Classical methods for synthesizing the target molecule primarily revolve around forming the central ether bond using well-established reactions.

A common strategy to avoid potential side reactions with the acidic carboxylic acid group is to protect it as an ester. nii.ac.jp The synthesis then proceeds in a multi-step sequence involving initial esterification of a precursor, followed by ether formation, and concluding with hydrolysis to reveal the target carboxylic acid.

A typical pathway is as follows:

Esterification (Protection): 4-Hydroxybenzoic acid is converted to its corresponding ester, commonly the methyl or ethyl ester (e.g., methyl 4-hydroxybenzoate). This is often achieved through Fischer esterification using an excess of the alcohol (methanol or ethanol) under acidic catalysis.

Etherification: The resulting ester, methyl 4-hydroxybenzoate, is then reacted with 2,6-dichlorobenzyl chloride under basic conditions. The phenolic hydroxyl group is deprotonated to form a phenoxide, which then displaces the chloride in an SN2 reaction.

Hydrolysis (Deprotection): The intermediate ester, methyl 4-[(2,6-dichlorobenzyl)oxy]benzoate, is hydrolyzed to the final carboxylic acid. This is typically accomplished by heating with an aqueous base (like sodium hydroxide (B78521) or potassium hydroxide), followed by acidic workup to protonate the carboxylate salt. nih.govorgsyn.org

This pathway is advantageous as the ester intermediate often has better solubility in common organic solvents compared to the free acid, potentially simplifying the etherification step.

The most direct and widely used method for constructing the ether linkage in this compound is the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. masterorganicchemistry.commiracosta.edu

The general procedure involves:

Deprotonation: 4-Hydroxybenzoic acid is treated with a suitable base to deprotonate the phenolic hydroxyl group, forming a phenoxide. The carboxylic acid is also deprotonated, forming a dicarboxylate-phenoxide species. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).

Nucleophilic Substitution (SN2): The resulting phenoxide attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride, displacing the chloride leaving group to form the ether bond. youtube.com Being an SN2 reaction, it works best with primary alkyl halides like 2,6-dichlorobenzyl chloride. masterorganicchemistry.com

Acidification: The reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate group, precipitating the final product, this compound. gordon.edu

The reaction conditions for this synthesis can be optimized by varying the base, solvent, and temperature, as summarized in the table below.

ParameterTypical ConditionsPurpose
Base NaOH, KOH, K₂CO₃Deprotonates the phenolic -OH to form the nucleophilic phenoxide.
Solvent DMF, DMSO, AcetoneA polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.
Temperature Room Temperature to RefluxIncreased temperature can accelerate the reaction rate, but must be controlled to avoid side reactions.
Reactants 4-Hydroxybenzoic acid, 2,6-Dichlorobenzyl chlorideThe key precursors for the etherification reaction.

An alternative approach involves forming the ether linkage first on a precursor molecule, followed by a functional group transformation to install the benzoic acid moiety. A common example is the oxidation of a methyl group on an aromatic ring. youtube.com

The synthetic sequence is as follows:

Etherification of a Phenolic Precursor: 4-Methylphenol (p-cresol) is used as the starting material. It undergoes a Williamson ether synthesis with 2,6-dichlorobenzyl chloride under basic conditions to yield 1-((4-methylphenoxy)methyl)-2,6-dichlorobenzene.

Side-Chain Oxidation: The methyl group of the intermediate is then oxidized to a carboxylic acid. youtube.com This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction typically requires heating and careful control of conditions to achieve a good yield. This method allows for the synthesis of the target molecule from different starting materials.

Advanced Synthetic Techniques for this compound and its Analogues

Modern synthetic chemistry aims to improve upon classical methods by introducing catalytic systems that can enhance reaction efficiency, yield, and environmental friendliness.

While the Williamson ether synthesis is robust, its efficiency can be improved, particularly in large-scale preparations or when dealing with reactants that have poor mutual solubility. Phase-transfer catalysis (PTC) is a valuable technique applied to this reaction.

In a PTC-enhanced Williamson synthesis, the reaction is carried out in a two-phase system (e.g., aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is added. The catalyst transports the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) into the organic phase, where the electrophile (2,6-dichlorobenzyl chloride) is dissolved. This facilitates the reaction between the two species, often allowing for milder reaction conditions (lower temperatures) and faster reaction times compared to the traditional homogeneous method.

Furthermore, research into the synthesis of benzoic acid derivatives has explored various catalytic oxidation methods. For strategies involving the oxidation of a toluene precursor, catalytic systems based on cobalt acetate (B1210297) and sodium bromide have been used to oxidize methylarenes to benzoic acids using air as the oxidant, presenting a greener alternative to stoichiometric strong oxidants like KMnO₄. researchgate.net While not specifically documented for this compound, these advanced catalytic oxidation methods could be applied to its synthesis, particularly in an industrial setting.

Flow Chemistry Applications in Synthesis

While specific literature detailing the flow chemistry synthesis of this compound is not prominent, the principles of continuous flow processing are highly applicable to its synthesis, particularly for the key etherification step. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.netillinois.edunih.gov

The synthesis of this compound typically involves a Williamson ether synthesis, reacting an alkali salt of 4-hydroxybenzoic acid (or its ester) with 2,6-dichlorobenzyl chloride. This reaction can be readily adapted to a flow process. A potential flow setup would involve pumping solutions of the two reactants separately into a T-mixer to ensure rapid and efficient mixing. From the mixer, the reaction stream would enter a heated packed-bed or capillary reactor. The use of a packed-bed reactor containing a solid-supported base could simplify the process by eliminating the need for a homogeneous base that would require subsequent removal.

The high surface-area-to-volume ratio in microreactors allows for excellent temperature control, which is crucial for minimizing side reactions and ensuring high product yield. nih.govresearchgate.net Residence time, temperature, and stoichiometry can be precisely controlled and optimized automatically, leading to a more efficient and reproducible synthesis compared to batch methods. researchgate.net The inherent safety of handling smaller volumes of reactants at any given time makes flow chemistry particularly advantageous for industrial-scale production. nih.gov

Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound

ParameterTraditional Batch SynthesisPotential Flow Synthesis
Mixing Diffusion-controlled, potential for localized "hot spots"Rapid and efficient, enhanced mass transfer
Heat Transfer Limited by vessel surface area, less efficientHigh surface-area-to-volume ratio, superior control
Safety Larger volumes of reagents handled at onceSmall reaction volumes, in-situ generation of intermediates possible nih.gov
Scalability Often requires re-optimization of conditionsLinear scalability by extending operation time or parallelization
Control Manual or semi-automated control of parametersPrecise, automated control of temperature, pressure, residence time

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

Rigorous purification and characterization are essential to ensure the identity and purity of synthetic intermediates and the final this compound product. A combination of chromatographic and spectroscopic techniques is employed to achieve and verify the required quality standards.

Chromatographic Separation Methods (e.g., HPLC, Column Chromatography)

Chromatographic methods are central to both the purification of the crude product and the analytical assessment of its purity.

Column Chromatography: Following the synthesis, column chromatography is a standard method for purifying the crude product from unreacted starting materials, reagents, and side products. nih.gov Silica gel is the most common stationary phase for this purpose. The separation is achieved by eluting the column with a solvent system of appropriate polarity, typically a gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The progress of the separation is monitored by Thin Layer Chromatography (TLC). researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used as an analytical technique to determine the purity of the final compound with high precision. ekb.eg A reversed-phase method is typically employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. helixchrom.comnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., trifluoroacetic acid or formic acid) added to ensure the carboxylic acid is in its protonated state for better peak shape and retention. Detection is commonly performed using a UV detector set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Table 2: Typical Chromatographic Conditions

TechniqueStationary PhaseTypical Mobile PhasePurpose
Column Chromatography Silica GelHexane/Ethyl Acetate GradientPreparative Purification
Analytical HPLC C18 (Reversed-Phase)Water/Acetonitrile with 0.1% TFAPurity Determination & Quantification

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized this compound, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for each type of proton in the molecule. The two protons on the benzoic acid ring adjacent to the carboxylic acid would appear as a doublet, as would the two protons adjacent to the ether linkage. The benzylic protons (-O-CH₂-) would appear as a distinct singlet. The three protons on the dichlorobenzyl ring would have their own unique splitting pattern, typically a triplet and a doublet. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift. rsc.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom. Key signals would include the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings (with those bonded to oxygen or chlorine being shifted accordingly), and the benzylic carbon. researchgate.netspectrabase.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. For this compound, the mass spectrum would show a molecular ion peak (or a pseudomolecular ion like [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). A highly characteristic feature would be the isotopic pattern caused by the presence of two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes would result in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4) in an approximate ratio of 9:6:1, providing strong evidence for the presence of two chlorine atoms in the molecule.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Observation
¹H NMR Aromatic Protons (Benzoic Ring)2 Doublets (AA'BB' system), ~7.0-8.2 ppm
Aromatic Protons (Dichlorobenzyl Ring)1 Doublet, 1 Triplet, ~7.3-7.5 ppm
Benzylic Protons (-CH₂-)Singlet, ~5.3 ppm
Carboxylic Acid Proton (-COOH)Broad Singlet, >10 ppm
¹³C NMR Carbonyl Carbon (-COOH)~167-172 ppm
Aromatic Carbons~115-165 ppm
Benzylic Carbon (-CH₂-)~65-70 ppm
Mass Spec. (ESI-) Pseudomolecular Ion [M-H]⁻m/z corresponding to C₁₄H₉Cl₂O₃⁻
Isotopic PatternM, M+2, M+4 peaks in ~9:6:1 ratio

In Vitro Cellular Assays and Models

A thorough search for in vitro studies involving this compound did not yield any specific data.

Cell Line Selection and Culture Conditions

No publications were identified that describe the use of specific cell lines to evaluate the biological activity of this compound. Consequently, information regarding culture conditions for such studies is not available.

Dose-Response Profiling in Various Cell Types

There is no publicly available data detailing the dose-response relationship of this compound in any cell type.

Specific Pharmacological Target Engagement Assays (e.g., receptor binding, enzyme inhibition)

The specific pharmacological targets of this compound have not been reported in the scientific literature. There are no available results from receptor binding or enzyme inhibition assays for this compound.

High-Throughput Screening Methodologies

No records were found of this compound being included in any high-throughput screening campaigns to identify potential biological activities.

In Vivo Animal Model Studies (Excluding Human Clinical Data)

Model System Selection and Justification

There are no published in vivo studies using animal models to investigate the biological effects of this compound. Therefore, information on the selection and justification of any animal model systems is not available.

Preclinical Efficacy Assessment in Disease Models

There is no available information from preclinical studies to assess the efficacy of this compound in any disease models.

Pharmacodynamic Biomarker Evaluation in Animal Models

No studies have been identified that evaluate pharmacodynamic biomarkers in animal models following the administration of this compound.

Route of Administration and Formulation Strategies for Animal Studies

Information regarding the routes of administration or formulation strategies for this compound in the context of animal studies is not available in the current body of scientific literature.

Comparative Biological Activity with Structural Analogues

A comparative analysis of the biological activity of this compound with its structural analogues is not possible due to the lack of any reported biological activity data for the primary compound.

Target Identification and Validation

There is currently no publicly available research detailing the specific protein targets of this compound.

Proteomics-Based Target Deconvolution

No studies utilizing proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics, have been published to identify the direct binding partners of this compound within the cell.

Gene Expression Profiling (e.g., RNA-Seq, Microarray)

Similarly, there is a lack of data from gene expression profiling studies like RNA-Seq or microarrays that would indicate the transcriptional changes induced by this compound. Such data would be crucial for inferring its potential targets and affected pathways.

Small Molecule Probe Development for Target Engagement

The development and use of small molecule probes derived from this compound to confirm target engagement in a cellular context have not been reported in the scientific literature.

Intracellular Signaling Pathway Modulation

Information regarding the effects of this compound on specific intracellular signaling pathways is not available.

Kinase Cascade Analysis

There are no published findings on whether this compound activates or inhibits any kinase cascades, which are central to cellular signal transduction.

Transcription Factor Activation/Inhibition

The impact of this compound on the activity of transcription factors, which are key regulators of gene expression, remains uninvestigated in publicly accessible research.

Information regarding the biological activity and mechanistic elucidation of this compound is not available in publicly accessible scientific literature.

Extensive searches for research data pertaining to the cellular and molecular effects of the chemical compound this compound have yielded no specific findings. Consequently, it is not possible to provide an article detailing its mechanistic elucidation at cellular and molecular levels, including its receptor-ligand interactions, downstream effects, organelle-specific effects, or cellular phenotypic responses such as cell cycle progression and apoptosis induction.

The scientific community has not published studies that would allow for a comprehensive and accurate discussion of the topics outlined in the requested article structure. Information on the interaction of this specific compound with biological systems, including its effects on mitochondrial function, endoplasmic reticulum stress, or lysosomal pathways, remains uncharacterized in the available scientific domain. Therefore, the creation of data tables and detailed research findings as requested is not feasible.

Cellular Phenotypic Responses

Cellular Differentiation and Proliferation Modulation

There is no available research data detailing the effects of this compound on the modulation of cellular differentiation or proliferation. Studies on other substituted benzoic acid compounds have shown a range of activities, from inducing differentiation in certain cell lines to inhibiting proliferation in others. However, without direct experimental evidence, the specific impact of the 2,6-dichlorobenzyl ether moiety at the 4-position of the benzoic acid on these processes remains unelucidated.

Further research would be necessary to determine if this compound influences signaling pathways critical for cell cycle progression or the complex transcriptional programs that govern cellular differentiation.

Cellular Migration and Invasion Studies

Similarly, there is a lack of published studies investigating the role of this compound in cellular migration and invasion. These processes are fundamental to both normal physiological events, such as wound healing, and pathological conditions, including cancer metastasis. The ability of a compound to modulate the intricate machinery of cell movement, including cytoskeletal dynamics and the expression of adhesion molecules, is a key area of interest in drug discovery.

To understand the potential of this compound in this context, in vitro assays such as wound healing (scratch) assays and transwell migration/invasion assays would need to be conducted. Such studies would provide initial insights into whether this compound can either promote or inhibit the migratory and invasive potential of various cell types.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2,6 Dichlorobenzyl Oxy Benzoic Acid

Design Principles for SAR/SPR Studies

The design of SAR and SPR studies for 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid and its analogs is founded on established medicinal chemistry principles. By methodically altering the chemical structure, researchers can probe the molecular interactions with biological targets and modulate properties such as potency, selectivity, and pharmacokinetic parameters.

The carboxylic acid group of the benzoic acid moiety is a critical functional group, often involved in key interactions with biological targets through hydrogen bonding or ionic interactions. Systematic modifications of this group can provide valuable insights into its role in the molecule's activity. Common strategies include esterification, amidation, and replacement with bioisosteres.

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. The replacement of a carboxylic acid with a suitable bioisostere can address potential liabilities such as poor metabolic stability, low cell permeability, or unwanted toxicity, while maintaining or even enhancing the desired biological activity.

Key bioisosteric replacements for the carboxylic acid group include:

Tetrazoles: These are one of the most common carboxylic acid bioisosteres. The tetrazole ring is acidic and can participate in similar ionic and hydrogen bonding interactions as a carboxylate group.

Hydroxamic acids: These groups can also mimic the hydrogen bonding capabilities of carboxylic acids.

Sulfonamides: These can act as hydrogen bond donors and acceptors, and their acidity can be tuned by substitution.

Acylsulfonamides: These are generally more acidic than sulfonamides and can more closely mimic the pKa of a carboxylic acid.

The following table illustrates hypothetical activity data for various bioisosteric replacements of the carboxylic acid in this compound, based on general trends observed in medicinal chemistry.

Modification of Benzoic Acid Moiety Structure Hypothetical Relative Activity
Carboxylic Acid (Parent)This compound1.0
Methyl EsterMethyl 4-[(2,6-Dichlorobenzyl)oxy]benzoate0.2
Amide4-[(2,6-Dichlorobenzyl)oxy]benzamide0.5
Tetrazole5-{4-[(2,6-Dichlorobenzyl)oxy]phenyl}-1H-tetrazole0.9
Hydroxamic AcidN-Hydroxy-4-[(2,6-Dichlorobenzyl)oxy]benzamide0.8
Sulfonamide4-[(2,6-Dichlorobenzyl)oxy]benzenesulfonamide0.6

This table is for illustrative purposes and the data is hypothetical, based on general principles of bioisosterism.

The 2,6-dichloro substitution pattern on the benzyl (B1604629) ring plays a significant role in defining the conformation and electronic properties of the molecule. The chlorine atoms are electron-withdrawing and bulky, which can influence binding affinity and metabolic stability. Exploring other substitutions on this ring can help to understand the importance of these steric and electronic effects.

Modifications could include:

Replacing chlorine with other halogens: Substituting chlorine with fluorine, bromine, or iodine would systematically vary both the size and electronegativity of the substituents.

Introducing electron-donating groups: Replacing the chloro groups with electron-donating groups such as methyl or methoxy (B1213986) would probe the importance of the electron-withdrawing nature of the substituents.

The following table presents a hypothetical SAR for substitutions on the dichlorobenzyl ring.

Substitution on Benzyl Ring Structure Hypothetical Relative Activity
2,6-Dichloro (Parent)This compound1.0
2,4-Dichloro4-[(2,4-Dichlorobenzyl)oxy]benzoic acid0.8
3,5-Dichloro4-[(3,5-Dichlorobenzyl)oxy]benzoic acid0.7
2,6-Difluoro4-[(2,6-Difluorobenzyl)oxy]benzoic acid0.9
2,6-Dimethyl4-[(2,6-Dimethylbenzyl)oxy]benzoic acid0.6

This table is for illustrative purposes and the data is hypothetical, based on general SAR trends for similar compound classes.

The ether linkage between the benzoic acid and the dichlorobenzyl ring provides a certain degree of flexibility and defines the spatial relationship between the two aromatic moieties. Modifications to this linker can have a profound impact on the molecule's conformation and, consequently, its biological activity.

Potential linker modifications include:

Homologation: Increasing the length of the alkyl chain of the ether (e.g., from a methylene (B1212753) to an ethylene (B1197577) or propylene (B89431) group) would increase the distance and flexibility between the two rings.

Introduction of rigidity: Replacing the flexible ether linkage with more rigid linkers, such as an amide, a sulfonamide, or a carbon-carbon double or triple bond, would restrict the conformational freedom of the molecule.

A hypothetical data table for linker modifications is shown below.

Linker Modification Structure Hypothetical Relative Activity
Ether (Parent)This compound1.0
Thioether4-[(2,6-Dichlorobenzyl)thio]benzoic acid0.7
Amine4-[(2,6-Dichlorobenzyl)amino]benzoic acid0.4
Methylene4-(2,6-Dichlorobenzyl)benzoic acid0.6

This table is for illustrative purposes and the data is hypothetical, based on common observations in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR can be a powerful tool to predict the activity of novel compounds and to gain insights into the key molecular features that govern their biological effects.

The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the physicochemical properties of the molecules. These descriptors can be broadly categorized as:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rotatable bonds), and electronic descriptors (e.g., partial charges).

3D descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

For a series of this compound analogs, relevant descriptors might include:

Descriptor Class Specific Descriptors Relevance
Electronic Hammett constants (σ), Dipole moment, Partial chargesDescribe the electronic effects of substituents.
Steric Molar refractivity (MR), van der Waals volume, Surface areaQuantify the size and shape of the molecule and its substituents.
Hydrophobic LogP (octanol-water partition coefficient)Measures the lipophilicity of the molecule, which influences membrane permeability and binding to hydrophobic pockets.
Topological Connectivity indices (e.g., Kier & Hall indices)Describe the branching and connectivity of the molecular skeleton.
Quantum Chemical HOMO/LUMO energies, Electrostatic potentialProvide insights into the molecule's reactivity and potential for intermolecular interactions.

Once a large number of descriptors have been calculated, feature selection techniques are employed to identify a subset of descriptors that are most relevant to the biological activity. This is crucial to avoid overfitting the model and to ensure its predictive power. Common feature selection methods include stepwise multiple linear regression, genetic algorithms, and principal component analysis.

With the selected descriptors, a mathematical model is generated to correlate these descriptors with the observed biological activity. Various statistical and machine learning methods can be used for this purpose, including:

Multiple Linear Regression (MLR): This is a simple and interpretable method that establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning technique that can handle non-linear relationships.

Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the human brain that can capture intricate relationships between structure and activity.

The generated QSAR model must be rigorously validated to ensure its robustness and predictive ability. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on unseen data). Key validation metrics include:

Coefficient of determination (R²): Measures the goodness of fit for the training set.

Cross-validated R² (q²): Assesses the internal predictive ability of the model using techniques like leave-one-out cross-validation.

Predictive R² (R²_pred): Evaluates the model's ability to predict the activity of the external test set.

A reliable QSAR model should have high values for R², q², and R²_pred, indicating that it is not only able to explain the variance in the training data but can also accurately predict the activity of new compounds.

Ligand-Based and Structure-Based Design Integration

The integration of ligand-based and structure-based design strategies has been pivotal in the optimization of benzoic acid derivatives, including compounds structurally related to this compound. Ligand-based approaches, which rely on the knowledge of molecules that bind to a biological target, are often employed when the three-dimensional structure of the target is unknown. These methods involve the analysis of structure-activity relationships (SAR) within a series of compounds to build a pharmacophore model. This model defines the essential structural features required for biological activity.

In the context of developing multi-target agents, such as those for acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and synthesized. nih.govsci-hub.se Computational tools are then used to predict the binding affinities of these potential derivatives. nih.govsci-hub.se This integrated approach allows for the rational design of molecules with improved potency and selectivity.

Structure-based design, conversely, utilizes the known three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. This allows for the design of ligands that can fit precisely into the target's binding site. Molecular docking simulations are a key component of this approach, predicting the preferred orientation of a ligand when bound to a target to form a stable complex.

For derivatives of this compound, a combined strategy would be highly effective. Ligand-based SAR from a series of analogues could inform the initial design, while molecular docking into a relevant target's active site could refine these designs, leading to compounds with enhanced biological activity.

Conformational Analysis and Molecular Docking Studies

Conformational analysis and molecular docking are powerful computational techniques used to understand the interaction between a ligand and its biological target at a molecular level. These studies provide insights into the binding mode, energetics, and potential for designing more potent analogues.

Molecular docking studies can predict the binding modes of this compound and its derivatives with various biological targets. For instance, in the development of novel benzoic acid derivatives as multitarget acetylcholinesterase and carbonic anhydrase inhibitors, molecular docking was used to assign binding affinities based on scoring functions and to validate the experimental results. nih.govsci-hub.se

The binding mode of a ligand is determined by a combination of factors, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the benzoic acid moiety can act as a hydrogen bond acceptor and donor, while the dichlorobenzyl group can engage in hydrophobic and halogen bonding interactions. The ether linkage provides conformational flexibility, allowing the molecule to adopt a favorable conformation within the binding site.

Interaction TypePotential Interacting Groups of this compound
Hydrogen BondingCarboxylic acid group (as donor and acceptor)
Hydrophobic InteractionsDichlorophenyl ring, benzyl methylene group
Halogen BondingChlorine atoms on the phenyl ring
Pi-Pi StackingPhenyl rings

For this compound, key energetic contributions would likely arise from:

Hydrogen bonding of the carboxylic acid with polar residues in the binding site.

Hydrophobic interactions of the dichlorobenzyl moiety within a nonpolar pocket.

Halogen bonds formed by the chlorine atoms, which can be significant in directing binding orientation and enhancing affinity.

Understanding these energetic contributions is crucial for the rational design of improved ligands. For example, if a particular hydrogen bond is found to be critical for binding, modifications to the ligand can be made to strengthen this interaction.

The insights gained from SAR, conformational analysis, and molecular docking studies provide a solid foundation for the rational design of more potent analogues of this compound. For example, in the synthesis of novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, modifications were made to the lead structure to increase lipophilicity while maintaining favorable electronic effects, with the goal of enhancing antimicrobial and antibiofilm activity. mdpi.com

Similarly, for this compound, several strategies for designing potent analogues could be employed:

Metabolism and Biotransformation Studies of 4 2,6 Dichlorobenzyl Oxy Benzoic Acid Preclinical Focus

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the susceptibility of a compound to metabolic breakdown. researchgate.netwuxiapptec.com These assays provide initial insights into a compound's potential in vivo half-life and clearance, helping to prioritize candidates with favorable pharmacokinetic properties.

Hepatic Microsomal Stability

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, playing a central role. evotec.com Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a rich complement of these drug-metabolizing enzymes and are a standard in vitro tool for assessing metabolic stability. domainex.co.ukbdj.co.jp

The stability of 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid would be evaluated by incubating the compound with pooled human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. evotec.comaxispharm.com The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-bioarray.com The rate of disappearance of the compound allows for the calculation of its in vitro half-life (t½) and intrinsic clearance (CLint). protocols.iomdpi.com

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Incubation Time (minutes)Percent Remaining (%)
0100
585
1560
3035
6010

From this hypothetical data, the following parameters would be calculated:

In Vitro Half-life (t½): 25 minutes

Intrinsic Clearance (CLint): 55 µL/min/mg protein

These values would suggest that this compound is moderately metabolized by hepatic enzymes.

Plasma and Tissue Stability

The stability of this compound would be assessed by incubating it in plasma from various preclinical species (e.g., mouse, rat, dog, monkey) and human plasma. domainex.co.uk The disappearance of the parent compound would be monitored over time by LC-MS/MS. creative-bioarray.com

Table 2: Hypothetical Plasma Stability of this compound (% Remaining after 120 minutes)
SpeciesPercent Remaining (%)
Mouse92
Rat88
Dog95
Monkey96
Human94

The hypothetical data in Table 2 suggests that this compound is relatively stable in plasma across different species, indicating a low potential for extrahepatic metabolism by plasma enzymes.

Cytochrome P450 (CYP) Isozyme Inhibition/Induction Profiling

Drug-drug interactions are a major concern in clinical practice, and many of these interactions arise from the inhibition or induction of CYP enzymes. criver.com Therefore, it is essential to evaluate a new chemical entity's potential to interact with major CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. axispharm.com

CYP Inhibition: The inhibitory potential of this compound would be determined by incubating the compound at various concentrations with human liver microsomes and specific probe substrates for each CYP isozyme. nih.gov The activity of each isozyme is measured by the formation of a specific metabolite from the probe substrate. springernature.com A decrease in metabolite formation in the presence of the test compound indicates inhibition, and the concentration that causes 50% inhibition (IC50) is determined. evotec.comenamine.net

Table 3: Hypothetical Cytochrome P450 Inhibition Profile of this compound
CYP IsozymeIC50 (µM)
CYP1A2> 50
CYP2C925
CYP2C19> 50
CYP2D6> 50
CYP3A445

The hypothetical IC50 values in Table 3 suggest that this compound has a low potential to inhibit major CYP isozymes at clinically relevant concentrations.

CYP Induction: CYP induction is the process by which a drug increases the synthesis of CYP enzymes, which can lead to increased metabolism of co-administered drugs. nih.govbioivt.com The induction potential of this compound would be evaluated using cultured human hepatocytes. nih.govbioivt.com The hepatocytes are treated with the test compound for a period of time, after which the expression and activity of specific CYP enzymes are measured. sigmaaldrich.com An increase in enzyme expression or activity compared to a vehicle control indicates induction.

Identification of Major Metabolites

Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and for assessing the potential for pharmacologically active or toxic metabolites. ijpras.comnih.gov

Mass Spectrometry-Based Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and structurally characterizing drug metabolites. nih.govresearchgate.net Following incubation of this compound with liver microsomes or hepatocytes, the samples would be analyzed by LC-HRMS. ijpras.com The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of potential metabolites. uconn.edu Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information for elucidation. nih.gov

Based on the structure of this compound, several metabolic pathways can be predicted. Phase I reactions could include hydroxylation of the aromatic rings or O-dealkylation of the ether linkage. longdom.org The benzoic acid moiety could undergo conjugation with glycine (B1666218) to form a hippuric acid derivative, a common metabolic pathway for benzoic acids. nih.govresearchgate.netnih.gov

Table 4: Hypothetical Major Metabolites of this compound Identified by LC-HRMS
MetaboliteProposed Biotransformation[M-H]- (m/z)
M1Hydroxylation on the benzoic acid ring328.9723
M2Hydroxylation on the dichlorobenzyl ring328.9723
M3O-dealkylation (cleavage of the ether bond)137.0241 (4-hydroxybenzoic acid)
M4Glycine conjugate of the parent compound370.0094

Chromatographic Separation of Metabolites

High-performance liquid chromatography (HPLC) is an essential technique for separating the parent drug from its various metabolites in a complex biological matrix before detection by mass spectrometry. nih.govsielc.com The separation is typically achieved using a reversed-phase column, where compounds are separated based on their hydrophobicity. nih.gov A gradient elution with a mixture of aqueous and organic solvents is often employed to achieve optimal separation of compounds with a wide range of polarities. sielc.com The retention time of each peak provides a characteristic identifier that, in combination with mass spectrometric data, aids in the confident identification of metabolites.

Biotransformation Pathways

The biotransformation of xenobiotics like this compound is a crucial process that determines their pharmacokinetic profile and biological activity. This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. mhmedical.com For this compound, metabolism is anticipated to occur at three primary locations: the benzoic acid moiety, the 2,6-dichlorobenzyl group, and the ether linkage connecting them.

Oxidative metabolism, a key Phase I pathway, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. For this compound, several oxidative reactions are conceivable.

Aromatic Hydroxylation: The benzoic acid ring could undergo hydroxylation, a common metabolic route for aromatic carboxylic acids. This would lead to the formation of phenolic metabolites.

Benzylic Hydroxylation: The methylene (B1212753) bridge of the benzyl (B1604629) group is susceptible to oxidation, which would yield an alcohol metabolite. This is analogous to the metabolism of chlorinated toluenes, where monooxygenation of the methyl group to a benzyl alcohol is observed. nih.gov

O-Dealkylation (Ether Cleavage): Cleavage of the ether bond is a significant potential metabolic pathway for benzyl ether compounds. youtube.com This reaction would break the molecule into two primary fragments: 4-hydroxybenzoic acid and 2,6-dichlorobenzyl alcohol. These fragments would then be available for further metabolism.

Table 1: Potential Oxidative Metabolites of this compound

Metabolic ReactionPotential MetaboliteMetabolic Precursor
Aromatic Hydroxylation4-[(2,6-Dichlorobenzyl)oxy]hydroxybenzoic acid isomersParent Compound
Benzylic Hydroxylation4-[(2,6-Dichloro-α-hydroxybenzyl)oxy]benzoic acidParent Compound
O-Dealkylation4-Hydroxybenzoic acidParent Compound
O-Dealkylation2,6-Dichlorobenzyl alcoholParent Compound

Phase II conjugation reactions involve the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating their excretion. mhmedical.com

Conjugation of the Carboxylic Acid: The primary site for conjugation on the parent molecule is the carboxylic acid group.

Glycine Conjugation: Benzoic acid is extensively metabolized by conjugation with glycine to form hippuric acid. wikipedia.orgresearchgate.net This is a major pathway in many species and is dependent on the availability of coenzyme A (CoA) and glycine within the mitochondria. nih.gov It is highly probable that the benzoic acid moiety of the title compound undergoes a similar conjugation.

Glucuronidation: Formation of an acyl glucuronide by the action of UDP-glucuronyltransferases is another major pathway for carboxylic acids. uomus.edu.iq This reaction typically occurs in the liver. portlandpress.com

Conjugation of Hydroxylated Metabolites: Phenolic metabolites resulting from aromatic hydroxylation or the 4-hydroxybenzoic acid formed via O-dealkylation can readily undergo glucuronidation or sulfation to form highly water-soluble glucuronide or sulfate (B86663) conjugates. uomus.edu.iq

Table 2: Potential Phase II Conjugation Reactions

Functional GroupConjugation ReactionResulting Conjugate
Carboxylic AcidGlycine ConjugationGlycine Conjugate (Hippurate-like)
Carboxylic AcidGlucuronidationAcyl Glucuronide
Phenolic HydroxylGlucuronidationEther Glucuronide
Phenolic HydroxylSulfationSulfate Conjugate

Species-Specific Metabolic Differences in Preclinical Models

Significant qualitative and quantitative differences in drug metabolism are known to exist between preclinical animal species and humans. rug.nl These differences are often attributed to variations in the expression and activity of metabolic enzymes. nih.gov

For compounds containing a benzoic acid moiety, notable species differences are observed in the balance between glycine conjugation and glucuronidation.

Site of Metabolism: In many herbivores, glycine conjugation occurs primarily in the liver. However, in rats and ferrets, this reaction is predominantly renal, while in mice, both hepatic and renal pathways contribute significantly. portlandpress.com In contrast, glucuronidation is almost exclusively a hepatic process across most species. portlandpress.com

Predominant Pathway: The relative importance of glycine conjugation versus glucuronidation can vary. For benzoic acid, the rate of glycine conjugation is often greater than glucuronidation in many mammals. portlandpress.com

Table 3: Known Species Differences in Benzoic Acid Conjugation

SpeciesPrimary Site of Glycine ConjugationPredominant Conjugation Pathway
RatKidneyGlycine Conjugation
MouseLiver and KidneyGlycine Conjugation
FerretKidneyGlycine Conjugation
General MammalsLiver (primarily)Glycine Conjugation often exceeds Glucuronidation

Analytical Methodologies for Research on 4 2,6 Dichlorobenzyl Oxy Benzoic Acid

Imaging Techniques for Cellular Localization

There is no published research on the use of imaging techniques to determine the cellular localization of 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid.

Confocal Microscopy for Intracellular Distribution

No studies have been found that employ confocal microscopy to visualize the intracellular distribution of this compound. This technique, which allows for high-resolution, three-dimensional imaging of cells, has not been applied to map where this compound accumulates within cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum.

Radiolabeled Compound Tracking Studies

Similarly, there are no available reports on tracking studies involving radiolabeled this compound. This methodology, which involves tagging the compound with a radioactive isotope to monitor its path and concentration in biological systems, has not been documented for this substance. Therefore, data on its absorption, distribution, metabolism, and excretion at the cellular level, which would be obtained from such studies, is not available.

Preclinical Research Data for this compound Not Available in Publicly Accessible Resources

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical research data was found for the chemical compound this compound. The search, which included targeted queries for its therapeutic applications in oncology and inflammatory disorders, did not yield any studies detailing its efficacy in cell culture, animal models, or its effects on biological pathways such as angiogenesis and inflammation.

The investigation sought to find information pertaining to the following areas:

Preclinical Research in Oncology: Including data on antitumor efficacy in cell culture, tumor growth inhibition in xenograft models, and the modulation of angiogenesis and metastasis.

Potential in Inflammatory and Autoimmune Disorders: Including details on the inhibition of pro-inflammatory mediators in in vitro models and efficacy in preclinical models of inflammation.

While the existence of the compound is confirmed through chemical supplier listings, which provide its basic chemical information such as CAS number (149289-09-8) and molecular weight, no associated biological or therapeutic research appears to be published in accessible scientific journals or databases.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or an in-depth analysis of the theoretical and preclinical therapeutic applications of this compound as requested. The creation of such an article would require speculative information, which falls outside the scope of providing scientifically accurate and evidence-based content.

Further research in private, proprietary, or patent-pending databases may contain information on this compound, but such resources are not publicly accessible. Therefore, a comprehensive article on the preclinical therapeutic applications of this compound cannot be generated at this time.

Theoretical and Preclinical Therapeutic Applications of 4 2,6 Dichlorobenzyl Oxy Benzoic Acid

Investigation in Metabolic Diseases

There is currently no scientific evidence from preclinical models to suggest that 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid has a role in modulating glucose homeostasis or regulating lipid metabolism. Searches for studies on these specific applications have not yielded any relevant findings.

Glucose Homeostasis Modulation in Preclinical Models

No studies were found that examined the effects of this compound on glucose levels, insulin (B600854) sensitivity, or other markers of glucose homeostasis in animal or cellular models.

Lipid Metabolism Regulation

Similarly, there is no available research on the impact of this compound on lipid profiles, such as cholesterol or triglyceride levels, or on the underlying mechanisms of lipid metabolism in preclinical settings.

Other Emerging Preclinical Applications

Exploratory research into other potential therapeutic uses for this compound is also not apparent in the current scientific literature.

Neuroprotection Studies in Cell Models

No published studies have investigated the potential neuroprotective effects of this compound in cellular models of neurological disease or injury.

Antimicrobial Activity Studies

There is no available data from in vitro or in vivo studies to indicate that this compound possesses any antimicrobial properties against bacteria, fungi, or other microorganisms.

Due to the absence of research in these areas, no data tables or detailed research findings can be provided.

Following a comprehensive search for scientific literature pertaining to "this compound" and its analogues, it was determined that there is insufficient specific data available to construct the detailed article as requested in the provided outline.

Consequently, the creation of an article that strictly adheres to the requested outline, including detailed subsections on specific analogues and their comparative potency, efficacy, and selectivity, is not possible without the necessary primary research data. Generating such content would require speculation and would not meet the standards of scientific accuracy.

Research on Derivatives and Analogues of 4 2,6 Dichlorobenzyl Oxy Benzoic Acid

Lead Optimization Strategies

Improving Pharmacokinetic Properties (preclinical)

In preclinical drug development, optimizing the pharmacokinetic profile of a lead compound is a critical step. For a molecule like 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid, medicinal chemists would typically explore a range of structural modifications to modulate its absorption, distribution, metabolism, and excretion (ADME) properties.

One common strategy involves the modification of the carboxylic acid group. Esterification to form methyl or ethyl esters, for example, can increase lipophilicity, which may enhance membrane permeability and oral absorption. However, these esters would need to be readily hydrolyzed by endogenous esterases to release the active carboxylic acid form.

Another approach could be the introduction of polar functional groups to the aromatic rings to fine-tune solubility. For instance, the addition of a hydroxyl or amino group could increase aqueous solubility, which is often a limiting factor for oral bioavailability.

The metabolic stability of the ether linkage would also be a key area of investigation. Modifications to the benzyl (B1604629) ring, such as the introduction of fluorine atoms, are a common tactic to block potential sites of cytochrome P450-mediated oxidation, thereby prolonging the compound's half-life in the body.

Table 1: Hypothetical Derivatives of this compound and Their Potential Pharmacokinetic Advantages

DerivativeModificationPotential Pharmacokinetic Advantage
Methyl 4-[(2,6-Dichlorobenzyl)oxy]benzoateEsterification of the carboxylic acidIncreased lipophilicity, potentially improved oral absorption
4-[(2,6-Dichloro-4-fluorobenzyl)oxy]benzoic acidAddition of a fluorine atom to the benzyl ringIncreased metabolic stability, potentially longer half-life
4-[(2,6-Dichlorobenzyl)oxy]-3-hydroxybenzoic acidAddition of a hydroxyl group to the benzoic acid ringIncreased aqueous solubility, potentially improved bioavailability

This table is illustrative and based on general medicinal chemistry principles, not on published data for the specific compound.

Enhancing Specificity and Reducing Off-Target Effects

To enhance the target specificity and reduce off-target effects of a compound like this compound, researchers would typically employ structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and assessing the impact on activity at the intended target versus other proteins (e.g., receptors, enzymes, ion channels), a more selective agent can be designed.

For instance, the substitution pattern on both the benzoic acid and the benzyl rings would be explored. Altering the position and nature of the chloro substituents on the benzyl ring could significantly impact the compound's binding affinity and selectivity for its target. Similarly, the position and electronic properties of substituents on the benzoic acid ring could be varied to optimize interactions with the target binding pocket.

Computational modeling and docking studies are often used in conjunction with SAR to predict how different analogues will bind to the target protein. This in silico approach can help prioritize the synthesis of compounds that are most likely to exhibit improved selectivity.

Prodrug Strategies for this compound and its Derivatives

Prodrug strategies are a valuable tool for overcoming various drug delivery challenges, such as poor solubility, low permeability, and rapid metabolism. For a carboxylic acid-containing compound like this compound, several prodrug approaches could be envisioned.

Another potential strategy is the formation of amide prodrugs. Linking the carboxylic acid to an amino acid or a small peptide can utilize active transport mechanisms in the intestines to improve absorption.

Furthermore, for targeted delivery, the prodrug could be designed to be activated by specific enzymes that are overexpressed at the site of action, for example, in tumor tissues. This approach can enhance the therapeutic index by concentrating the active drug at the desired location and minimizing systemic exposure.

Table 2: Potential Prodrug Strategies for this compound

Prodrug TypePromolety ExampleActivation MechanismPotential Advantage
Ester ProdrugEthyl esterHydrolysis by esterases in blood/tissueImproved oral absorption
Amide ProdrugGlycine (B1666218) amideHydrolysis by amidasesPotential for active transport-mediated uptake
Enzyme-Targeted ProdrugGlucuronide conjugateCleavage by β-glucuronidase (e.g., in tumors)Targeted drug release, reduced systemic toxicity

This table is illustrative and based on established prodrug design principles, not on published data for the specific compound.

Future Directions and Research Gaps for 4 2,6 Dichlorobenzyl Oxy Benzoic Acid

Unexplored Biological Targets and Pathways

The initial step in characterizing a novel compound like 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid would be to identify its biological targets and the pathways it modulates. Without existing data, this remains a significant research gap. Future investigations could begin with high-throughput screening assays against a broad range of known biological targets, such as enzymes, receptors, and ion channels, to identify any potential interactions.

Computational approaches, such as molecular docking and virtual screening, could also be employed to predict potential binding partners based on the compound's structure. The 2,6-dichlorobenzyl and benzoic acid moieties suggest potential interactions with targets that recognize halogenated aromatic rings or carboxylic acid groups. Pathways that are commonly modulated by such structures could be prioritized for investigation.

Table 1: Potential Areas for Initial Biological Screening

Screening ApproachPotential Target ClassesRationale
High-Throughput Enzymatic AssaysKinases, Proteases, PhosphatasesCommon drug targets with well-established assay platforms.
Receptor Binding AssaysG-protein coupled receptors (GPCRs), Nuclear receptorsTo identify any agonistic or antagonistic activity.
Cell-Based Phenotypic ScreeningCancer cell lines, Immune cells, Neuronal cellsTo observe the compound's effect on cell viability, proliferation, or function.
In Silico Molecular DockingVarious protein crystal structuresTo predict binding affinity and mode of interaction with potential targets.

Opportunities for Advanced Preclinical Model Development

Once a biological activity is identified, the development of relevant preclinical models will be crucial to evaluate the therapeutic potential of this compound. This represents a wide-open opportunity for research. Depending on the identified target and pathway, various advanced models could be developed.

For instance, if the compound shows anti-cancer activity in initial screenings, patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) that recapitulate specific cancer types could be utilized. If a neurological target is identified, induced pluripotent stem cell (iPSC)-derived neuronal models or organoids could provide a human-relevant system for further investigation.

Integration with Multi-omics Approaches

To gain a comprehensive understanding of the mechanism of action of this compound, integration of multi-omics approaches would be essential. This would involve treating relevant cell lines or preclinical models with the compound and analyzing the changes at various molecular levels.

Genomics: To identify any changes in gene expression profiles.

Proteomics: To assess alterations in protein expression and post-translational modifications.

Metabolomics: To understand the impact on cellular metabolism.

The integration of these datasets could reveal novel pathways affected by the compound and help in identifying biomarkers for its activity.

Challenges and Opportunities in Translational Preclinical Research

Translating any preclinical findings for this compound into clinical applications would present both challenges and opportunities. A major challenge would be the complete lack of existing data, requiring a thorough and systematic preclinical development program from the ground up.

However, this also presents an opportunity to apply modern, cutting-edge translational research methodologies from the outset. This could include the early development of pharmacodynamic and predictive biomarkers to guide potential clinical studies. A deep understanding of the compound's pharmacokinetic and pharmacodynamic (PK/PD) relationship would be critical for its successful translation.

Potential for Combination Therapies in Preclinical Studies

Should this compound demonstrate a specific biological activity, exploring its potential in combination with other therapeutic agents in preclinical studies would be a logical next step. The rationale for combination therapies would depend on the compound's mechanism of action.

For example, if it targets a specific signaling pathway, it could be combined with agents that target other nodes in the same or parallel pathways to achieve synergistic effects and overcome potential resistance mechanisms. The design of these combination studies would need to be based on a solid mechanistic understanding derived from the foundational research outlined in the preceding sections.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid derivatives, and how can lipophilicity be optimized?

  • Methodological Answer : The synthesis can leverage esterification using 2,6-dichlorobenzyl bromide, which exhibits high reactivity due to electron-withdrawing chlorine substituents. For improved lipophilicity, esterification with bulky alkyl groups (e.g., 2,6-dichlorobenzyl esters) enhances solubility in organic solvents. Sodium carbonate in DMSO facilitates efficient coupling, minimizing side reactions .

Q. Which analytical techniques are suitable for characterizing this compound and its derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation can utilize NMR (e.g., 1^{1}H, 13^{13}C) to resolve aromatic protons and ester linkages. Mass spectrometry (EI-MS) provides molecular ion validation, as demonstrated for related dichlorobenzyl esters .

Q. How is the stability of this compound evaluated under different storage conditions?

  • Methodological Answer : Accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) should be conducted. Monitor degradation via HPLC and FT-IR for functional group integrity. Incompatibility with strong oxidizers necessitates inert storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the collagenase inhibitory activity of this compound analogs?

  • Methodological Answer : Inhibitory efficacy (IC50_{50}) is determined via enzymatic assays using collagenase and fluorogenic substrates. Molecular docking reveals interactions with key residues (e.g., Gln215, Tyr201) in the enzyme's activator domain. Gibbs free energy calculations (e.g., –6.5 kcal/mol) correlate with binding affinity, while π–π stacking and hydrogen bonding (1.96–2.20 Å) drive inhibition .

Q. How do structural modifications, such as chlorine substitution patterns, influence bioactivity?

  • Methodological Answer : Comparative SAR studies show that 2,6-dichloro substitution enhances steric and electronic effects, improving binding to hydrophobic enzyme pockets. Docking analysis of analogs (e.g., 2,4-dichloro vs. 2,6-dichloro) demonstrates positional effects on hydrogen bond lengths (1.96 Å vs. 2.20 Å) and π–π interactions (4.13–4.25 Å), directly impacting IC50_{50} values .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use QSAR models to predict logP (lipophilicity) and bioavailability. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. ADMET predictors evaluate metabolic stability (CYP450 interactions) and toxicity profiles, guiding lead optimization .

Q. How can electrochemical methods be applied to functionalize this compound for novel derivatives?

  • Methodological Answer : Electrosynthesis using N-hydroxyphthalimide (NHPI) as a mediator enables alcohol-to-ketone oxidation. Controlled-potential electrolysis in acetonitrile/water mixtures (1:1) at 1.5 V achieves selective functionalization. Monitor reaction progress via cyclic voltammetry .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported IC50_{50} values for collagenase inhibitors?

  • Methodological Answer : Standardize assay conditions (e.g., substrate concentration, pH 7.4 buffer) to minimize variability. Validate results with positive controls (e.g., EDTA) and replicate experiments across independent labs. Cross-reference docking studies with crystallographic data to resolve binding mode ambiguities .

Q. Why do some studies report conflicting reactivity trends for 2,6-dichlorobenzyl derivatives?

  • Methodological Answer : Reactivity differences may arise from solvent polarity (e.g., DMSO vs. THF) or catalyst choice (e.g., Na2_2CO3_3 vs. K2_2CO3_3). Kinetic studies under controlled conditions (temperature, stirring rate) can isolate solvent/catalyst effects. DFT calculations further elucidate transition state energetics .

Tables for Key Data

Property Value/Technique Reference
Collagenase IC50_{50}1.31–1.48 mM (dichlorobenzyl analogs)
Docking Gibbs Free Energy–6.4 to –6.5 kcal/mol
Esterification Yield>90% (2,6-dichlorobenzyl bromide)
Lipophilicity (logP)+3.2 (predicted for diesters)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.